BenchChemオンラインストアへようこそ!

4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline

Physicochemical Profiling Solid-State Chemistry Pre-formulation

4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline (CAS 133671-59-7) is a synthetic small molecule belonging to the quinoline class of heterocyclic compounds, characterized by a piperidine substituent at the 4-position and a pyridin-3-yl group at the 2-position of the quinoline core. With a molecular formula of C19H19N3 and a molecular weight of approximately 289.37 g/mol, this compound is primarily recognized for its role as an inhibitor of specific kinases, which are critical regulators of cellular signaling pathways governing growth and proliferation.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
CAS No. 133671-59-7
Cat. No. B11839142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline
CAS133671-59-7
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
InChIInChI=1S/C19H19N3/c1-4-11-22(12-5-1)19-13-18(15-7-6-10-20-14-15)21-17-9-3-2-8-16(17)19/h2-3,6-10,13-14H,1,4-5,11-12H2
InChIKeyAXUYHABNGUKJLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline (CAS 133671-59-7): A Heterocyclic Quinoline-Piperidine-Pyridine Hybrid for Kinase-Targeted Research


4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline (CAS 133671-59-7) is a synthetic small molecule belonging to the quinoline class of heterocyclic compounds, characterized by a piperidine substituent at the 4-position and a pyridin-3-yl group at the 2-position of the quinoline core . With a molecular formula of C19H19N3 and a molecular weight of approximately 289.37 g/mol, this compound is primarily recognized for its role as an inhibitor of specific kinases, which are critical regulators of cellular signaling pathways governing growth and proliferation . Its unique structural architecture positions it as a valuable scaffold in medicinal chemistry for probing kinase-dependent mechanisms and developing targeted therapeutic strategies.

Why Generic Substitution of 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline is Scientifically Unreliable


The precise biological activity of 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline is exquisitely sensitive to its substitution pattern. Even minor structural modifications, such as altering the position of the pyridinyl nitrogen or replacing the piperidine ring, can drastically alter kinase selectivity, binding affinity, and cellular potency. For instance, the closely related regioisomer 4-(Piperidin-1-yl)-2-(pyridin-2-yl)quinoline is commercially supplied as a hydrobromide salt, indicating significantly different physicochemical and solubility properties that would directly impact formulation, dissolution, and bioavailability . Similarly, substituting the piperidine with a pyrrolidine or morpholine ring, as seen in analogs like 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline, can lead to divergent target engagement profiles . These critical differences mean that in-class compounds cannot be assumed to be functionally interchangeable without rigorous, side-by-side comparative data, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline Versus Key Analogs


Physicochemical Differentiation: Melting Point and Predicted pKa Versus Pyridin-2-yl Regioisomer

The target compound exhibits a melting point of 98–100 °C and a predicted pKa of 8.00±0.61 . In contrast, the closest regioisomeric analog, 4-(piperidin-1-yl)-2-(pyridin-2-yl)quinoline, is supplied as a hydrobromide salt , which not only alters its solid-state form but also suggests a different basicity and solubility profile. These differences are critical for formulation development and procurement decisions where consistent physicochemical properties are required for reproducible experimental outcomes.

Physicochemical Profiling Solid-State Chemistry Pre-formulation

Kinase Inhibition Selectivity Window: PI3K/mTOR Pathway Potential Versus Generic Quinoline Scaffolds

The target compound has been identified as a potential dual inhibitor of PI3K and mTOR kinases, with the ability to suppress compensatory signaling in tumors with PTEN mutations, as suggested by its structural features . While direct IC50 data for the target compound are not publicly available, class-level data for structurally related 4-piperidinyl-quinoline derivatives demonstrate PI3Kα inhibitory activity with IC50 values in the low nanomolar range (e.g., 0.014 nM for a closely related analog against p110γ in a Kinomescan assay) [1]. In contrast, generic quinoline scaffolds without the piperidine-pyridine substitution pattern typically exhibit significantly weaker or off-target kinase inhibition profiles [2]. This suggests that the specific 4-piperidinyl-2-(pyridin-3-yl) substitution pattern confers a unique kinase selectivity window, although direct comparative data are needed to confirm the magnitude of this differentiation.

Kinase Inhibition PI3K/mTOR Pathway Cancer Signaling

Predicted ADME Profile: pKa and logP Differentiation Versus Morpholine and Pyrrolidine Analogs

The target compound has a predicted pKa of 8.00±0.61 and a density of 1.168±0.06 g/cm³ . While experimental logP data are not available, structural analogs containing a morpholine ring (e.g., 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline) or a pyrrolidine ring at the 4-position are expected to exhibit significantly different hydrogen-bonding capacities and lipophilicities. The piperidine ring offers a balanced combination of basicity and lipophilicity (estimated clogP ≈ 3.5–4.5) that is distinct from the more polar morpholine (clogP ≈ 2.0–3.0) and the less sterically hindered pyrrolidine (clogP ≈ 3.0–4.0) . This difference in physicochemical profile directly impacts membrane permeability, solubility, and off-target binding, making the target compound a more favorable choice for optimizing passive permeability in cell-based assays.

ADME Prediction Drug-likeness Physicochemical Properties

Synthetic Accessibility and Purity Profile: Vendor-Supplied Data Versus In-House Synthesis

Commercial suppliers report a purity of 97% for 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline . In contrast, in-house synthesis of this compound via multi-step protocols, such as the Friedländer quinoline synthesis followed by piperidine introduction, often yields a product with variable purity (typically 90–95%) and requires extensive chromatographic purification . The availability of a pre-qualified, high-purity batch reduces the risk of confounding biological assay results due to impurities, and ensures consistency across independent research studies. This is particularly important when screening against kinase panels, where trace impurities can act as non-specific inhibitors or activators.

Chemical Synthesis Purity Analysis Procurement

Optimal Research and Procurement Scenarios for 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline


Kinase Selectivity Profiling and PI3K/mTOR Pathway Dissection

The compound's inferred dual PI3K/mTOR inhibitory potential makes it a suitable tool for dissecting compensatory signaling mechanisms in PTEN-deficient cancer cell lines. Researchers can use the target compound as a chemical probe to compare PI3K isoform selectivity profiles against generic quinoline-based inhibitors, leveraging the class-level potency advantage .

Pre-formulation and Salt Selection Studies

The free-base form with a defined melting point (98–100 °C) and predicted pKa (8.00) provides a well-characterized starting point for salt screening and formulation development. This contrasts with the hydrobromide salt of the pyridin-2-yl analog, which may exhibit different stability and dissolution characteristics .

Structure-Activity Relationship (SAR) Expansion Around the Quinoline Core

The compound serves as a key intermediate for SAR studies exploring the impact of 4-position amine substitution (piperidine vs. morpholine vs. pyrrolidine) on kinase binding and cellular permeability. Its high commercial purity (97%) ensures that observed biological effects are attributable to the intended structure rather than impurities .

Procurement for High-Throughput Screening (HTS) Libraries

The combination of a privileged quinoline scaffold with a drug-like piperidine-pyridine substitution pattern makes this compound a valuable addition to diversity-oriented synthesis (DOS) libraries. Its availability in high purity and at research scale supports incorporation into HTS campaigns targeting under-explored kinase space .

Quote Request

Request a Quote for 4-(Piperidin-1-YL)-2-(pyridin-3-YL)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.